A Senior Application Scientist's Technical Guide to 2-Bromo-5-fluorobenzaldehyde
A Senior Application Scientist's Technical Guide to 2-Bromo-5-fluorobenzaldehyde
A Note on the Subject Compound: Initial searches for "2-Bromo-5-chloro-4-fluorobenzaldehyde" did not yield a specific CAS number or substantial technical data, suggesting it may be a novel or less-documented compound. To provide a comprehensive and scientifically grounded guide as requested, this document will focus on the closely related and well-characterized compound, 2-Bromo-5-fluorobenzaldehyde (CAS No: 94569-84-3) . The principles of synthesis, reactivity, and application discussed herein offer valuable insights that can be extrapolated to other polysubstituted benzaldehydes.
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehyde is a highly versatile synthetic intermediate whose value in medicinal chemistry and materials science is derived from the specific arrangement of its functional groups. The presence of an aldehyde, a bromine atom, and a fluorine atom on the benzene ring provides a unique combination of reactivity and electronic properties. The aldehyde group serves as a key handle for a variety of chemical transformations, while the halogen substituents offer opportunities for cross-coupling reactions and modulation of the molecule's electronic and steric character. This strategic combination makes it an essential building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]
The bromine and fluorine atoms, in particular, enhance the electrophilic nature of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution and cross-coupling.[1] This heightened reactivity, coupled with the ability to selectively functionalize the different positions on the ring, allows for the precise construction of intricate molecular architectures. Consequently, 2-Bromo-5-fluorobenzaldehyde has found significant application in the development of novel therapeutic agents, including anti-cancer drugs and antibiotics, as well as in the creation of functional materials with tailored properties.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development. The key data for 2-Bromo-5-fluorobenzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 94569-84-3 | [1][2] |
| Molecular Formula | C₇H₄BrFO | [1][2][3][4] |
| Molecular Weight | 203.01 g/mol | [1][2][3][4] |
| Appearance | White to orange to green powder to lump | [1][2] |
| Melting Point | 53 - 57 °C | [1][2] |
| Purity | ≥ 95% (GC) | [1][2] |
| IUPAC Name | 2-bromo-5-fluorobenzaldehyde | |
| SMILES | C1=CC(=C(C=C1F)C=O)Br | |
| InChIKey | CJUCIKJLMFVWIS-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of 2-Bromo-5-fluorobenzaldehyde can be achieved through various routes, with a common method involving the selective ortho-bromination of a suitable benzaldoxime precursor.[3] This approach offers good regioselectivity, which is crucial for obtaining the desired substitution pattern.
Illustrative Synthetic Protocol: Ortho-Bromination of 5-Fluorobenzaldoxime
This protocol is based on established methods for the selective bromination of aromatic compounds. The use of an oxime protecting group for the aldehyde allows for the directed ortho-metalation and subsequent bromination.
Step 1: Protection of the Aldehyde
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5-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting 5-fluorobenzaldoxime is then extracted and purified.
Step 2: Directed Ortho-Metalation and Bromination
-
The purified 5-fluorobenzaldoxime is dissolved in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as n-butyllithium, is added dropwise to deprotonate the position ortho to the oxime group. The directing effect of the oxime is key to the regioselectivity of this step.
-
A bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion.
Step 3: Deprotection and Isolation
-
The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).
-
The oxime is hydrolyzed back to the aldehyde by treatment with a mild acid (e.g., aqueous HCl) or an oxidative cleavage reagent.
-
The crude 2-Bromo-5-fluorobenzaldehyde is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product is purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 2-Bromo-5-fluorobenzaldehyde.
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-5-fluorobenzaldehyde is vast, with the aldehyde and bromo functionalities serving as key reactive sites for building molecular complexity.
Key Transformations and Their Significance:
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Aldehyde Chemistry: The aldehyde group can undergo a wide range of classical transformations, including:
-
Reductive Amination: To introduce amine-containing side chains, a common strategy in medicinal chemistry to improve solubility and target engagement.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton.
-
Grignard and Organolithium Additions: To introduce new carbon substituents and create chiral centers.
-
Oxidation: To form the corresponding carboxylic acid, which can be further functionalized.
-
-
Bromo Group Chemistry: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: For the formation of biaryl structures, a prevalent motif in many drug molecules.
-
Sonogashira Coupling: To introduce alkyne functionalities, which are valuable for linking molecular fragments or as precursors for other functional groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.
-
The strategic use of these transformations has led to the incorporation of the 2-bromo-5-fluorobenzaldehyde scaffold into a variety of biologically active molecules. For instance, it has been utilized in the synthesis of quinazolinones, a class of compounds known for their antitumor activity.[3][4]
Caption: Key chemical transformations of 2-Bromo-5-fluorobenzaldehyde.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-5-fluorobenzaldehyde. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.
GHS Hazard Statements:
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
-
Toxic if swallowed, in contact with skin, or if inhaled (in some classifications).[5]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. It is recommended to store under an inert atmosphere as it may be air sensitive.[2][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
2-Bromo-5-fluorobenzaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]
-
Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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